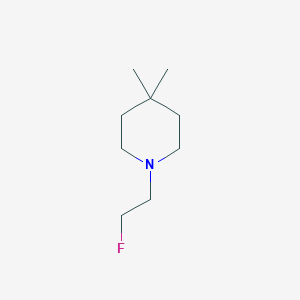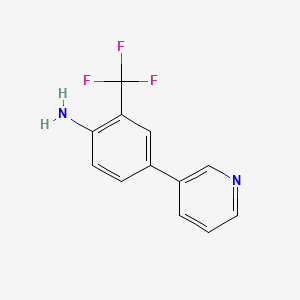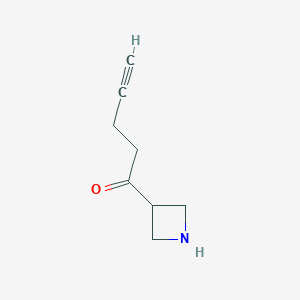
(3R,5S)-5-Ethylpyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-5-Ethylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of an ethyl group at the 5th position and a hydroxyl group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a diketone or ketoester, using a chiral catalyst or biocatalyst. For instance, the reduction of a β,δ-diketo ester catalyzed by a diketoreductase offers a simple and efficient route for the preparation of chiral side chains .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts due to their high selectivity and efficiency. Recombinant enzymes, such as keto reductases, are commonly employed to achieve the desired stereochemistry under mild reaction conditions . The use of cofactor regeneration systems further enhances the efficiency and cost-effectiveness of the process .
化学反応の分析
Types of Reactions
(3R,5S)-5-Ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
科学的研究の応用
(3R,5S)-5-Ethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism by which (3R,5S)-5-Ethylpyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other chiral pyrrolidines and pyrrolidinols, such as (3R,5S)-5-Hydroxymethyl-3-pyrrolidinol and (3R,5S)-1-pyrroline-3-hydroxy-5-carboxylic acid .
Uniqueness
What sets (3R,5S)-5-Ethylpyrrolidin-3-ol apart is its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. This unique combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and pharmaceuticals .
特性
分子式 |
C6H13NO |
|---|---|
分子量 |
115.17 g/mol |
IUPAC名 |
(3R,5S)-5-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-2-5-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChIキー |
WSIDOUOBIBIIAT-NTSWFWBYSA-N |
異性体SMILES |
CC[C@H]1C[C@H](CN1)O |
正規SMILES |
CCC1CC(CN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



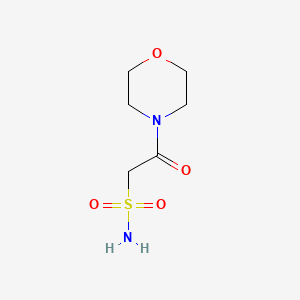
![1-[1-(Methylamino)cyclobutyl]butan-1-one](/img/structure/B13194412.png)
![8A-(aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one](/img/structure/B13194419.png)
![1-[(tert-Butoxy)carbonyl]-5-(piperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13194422.png)
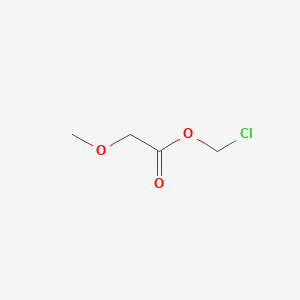
![Ethyl 2-[4-hydroxy-5-oxo-4-(trifluoromethyl)pyrrolidin-2-ylidene]acetate](/img/structure/B13194442.png)

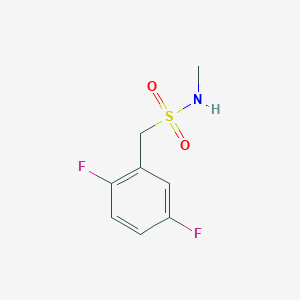
![N-[6-(Aminomethyl)pyridin-2-YL]cyclobutanecarboxamide](/img/structure/B13194451.png)
